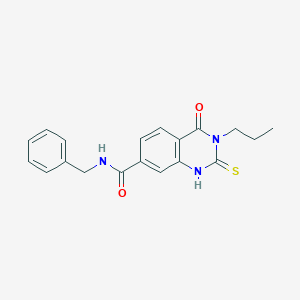

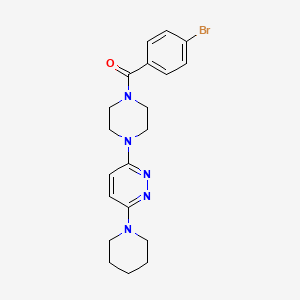

N-benzyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound that falls within the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antibacterial and antiviral properties. The quinazoline core is a bicyclic structure consisting of two nitrogen atoms at positions 1 and 3, which is a common scaffold in medicinal chemistry due to its pharmacophoric properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline ring through various methods such as condensation reactions. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, which are structurally related to the compound , has been achieved through reactions confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and ESI or HRMS spectra . Similarly, the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was performed using the S-arylation method, which is noted for its simplicity and high conversion rates .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often elucidated using crystallography. For example, the crystal structure of a related quinazoline derivative was determined using empirical formulae, orthorhombic system parameters, and refined to high precision . These structural analyses are crucial for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, expanding their chemical diversity and potential biological applications. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a similar sulfanyl group with the compound of interest, react with benzylthiol or thiophenols to afford new derivatives . Additionally, N-Aryl- and N,N-diethyl-3-oxobutanamides have been reacted with salicylaldehyde and N-phenylthiourea to give N-substituted quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The antibacterial evaluation of these compounds often involves assessing their efficacy against various bacterial strains . Furthermore, the electrostatic potential surface (ESP) determined by density functional theory (DFT) methods can provide insights into the reactivity and interaction of the compound with biological targets .

Applications De Recherche Scientifique

Green Synthesis Methodologies

- The compound has been used in green chemistry principles, particularly in the synthesis of related benzamides. For example, in a study by Horishny and Matiychuk (2020), N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using a green chemistry approach with water as the optimal reaction medium, achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

Synthesis of Quinazolinone Derivatives

- Several studies have focused on the synthesis of quinazolinone derivatives, which have potential applications in various fields, including pharmacology. For instance, Novanna et al. (2019) developed a solvent-free green synthesis of quinazolinones using phosphotungstic acid as a catalyst under microwave irradiation, demonstrating the scope of the reaction with a variety of aldehydes and ketones (Novanna, Kannadasan, & Shanmugam, 2019).

Anticancer Agent Synthesis

- Quinazolinone derivatives, including those structurally related to N-benzyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been explored for their potential as anticancer agents. Abdel-Rahman (2006) reported on the synthesis of compounds with selective anticancer activity, highlighting the chemical reactivity of these compounds towards various reagents (Abdel-Rahman, 2006).

Antiviral Activities

- The synthesis of quinazolin-4(3H)-ones and their evaluation for antiviral activities against various respiratory and biodefense viruses have been a significant focus. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antiviral activity, demonstrating the potential utility of these compounds in combating viruses like influenza and severe acute respiratory syndrome corona (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Antimicrobial Activities

- The antimicrobial activities of quinazoline derivatives have been explored in various studies. Alagarsamy et al. (2015) synthesized a series of thiosemicarbazide derivatives and evaluated their antimicrobial activity, showing promising results against selective gram-positive and gram-negative bacteria (Alagarsamy, Solomon, Krishnamoorthy, Sulthana, & Narendar, 2015).

Orientations Futures

Quinazoline and quinazolinone compounds are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . This suggests that “N-benzyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” and similar compounds may have potential applications in the development of new drugs in the future .

Propriétés

IUPAC Name |

N-benzyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-10-22-18(24)15-9-8-14(11-16(15)21-19(22)25)17(23)20-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSXPXHRRMXXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3004855.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)

![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)